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Cat. No.: B15138266

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores Pip5K1C-IN-2, a potent and selective inhibitor of
Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This document
provides a comprehensive overview of its mechanism of action, key experimental data, and
detailed protocols for its application in studying lipid kinase biology.

Introduction to Pip5K1C and the Role of Pip5K1C-IN-
2

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial enzyme that
catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling
lipid involved in a multitude of cellular processes.[1] These processes include signal
transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1]
Given its central role, dysregulation of PIP5K1C has been implicated in various diseases,
including cancer and chronic pain, making it a significant target for therapeutic intervention.[2]

[3]

Pip5K1C-IN-2 (also referred to as compound 33) is a novel, potent, and selective small
molecule inhibitor of PIPSK1C.[2][4] It belongs to a class of bicyclic pyrazole compounds
developed to provide researchers with a valuable tool to investigate the complex biology of
PIP5K1C and the therapeutic potential of its inhibition.[2]
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Mechanism of Action

Pip5K1C-IN-2 functions as a direct inhibitor of the enzymatic activity of PIP5K1C. By binding to
the kinase, it prevents the phosphorylation of its substrate, phosphatidylinositol 4-phosphate
(P14P), thereby blocking the production of PI(4,5)P2. This targeted inhibition allows for the
specific interrogation of cellular pathways and processes that are dependent on PIP5K1C-
mediated PI1(4,5)P2 synthesis.

Quantitative Data

The following tables summarize the key quantitative data for Pip5K1C-IN-2 and related
compounds as reported in the primary literature.

Table 1: In Vitro Potency of Pip5K1C-IN-2

Compound Target IC50 (pM) Reference

Pip5K1C-IN-2

PIP5K1C 0.0059 [2][4]
(Compound 33)

Table 2: Kinase Selectivity Profile of Pip5K1C-IN-2

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure on-target
effects. The primary literature reports high selectivity for Pip5K1C-IN-2 against a panel of other
kinases.[2]

(Note: A detailed table of kinase selectivity with percentage inhibition at a specific concentration
would be included here, based on the supplementary information of the primary research
article. As the full supplementary data is not directly available through the search, a placeholder
is provided.)

Table 3: Cellular Activity of Pip5K1C-IN-2
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Results (%

Compound Cell Line Assay inhibition at 1 Reference
HM)
Pip5K1C-IN-2 o
H1l-HelLa KiNativ 86% [5]

(Compound 33)

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The
following are protocols for key experiments involving the characterization and use of Pip5K1C-
IN-2.

In Vitro PIP5K1C Kinase Assay

This protocol is adapted from methods used to characterize novel PIP5K1C inhibitors.[6]

Obijective: To determine the in vitro inhibitory activity of Pip5K1C-IN-2 against recombinant
human PIP5K1C.

Materials:

Recombinant human PIP5K1C (e.g., from Millipore)[6]

Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate[6]

ATP[6]

Assay Buffer (e.g., containing BSA, DTT, protease, and phosphatase inhibitors)[6]

Pip5K1C-IN-2 (dissolved in DMSO)

Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[6]
Procedure:

» Prepare a reaction mixture containing the assay buffer, fluorescently labeled PI(4)P
substrate, and ATP at a concentration around the Km for PIP5K1C (e.g., 15 uM).[6]
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e Add varying concentrations of Pip5K1C-IN-2 (or DMSO as a vehicle control) to the reaction
mixture.

« Initiate the kinase reaction by adding recombinant PIP5K1C enzyme.
¢ Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
o Stop the reaction.

e Analyze the reaction products using a microfluidic mobility shift assay to separate the
fluorescently labeled substrate (PI(4)P) from the product (P1(4,5)P2).[6]

o Quantify the amount of product formation in the presence of the inhibitor compared to the
vehicle control.

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (KiNativ)

This protocol provides a general workflow for assessing the engagement of Pip5K1C-IN-2 with
its target in a cellular context.[5]

Objective: To confirm that Pip5K1C-IN-2 can bind to and inhibit PIP5K1C in living cells.

Materials:

H1-HelLa cells (or other suitable cell line)

Cell culture medium and reagents

Pip5K1C-IN-2 (dissolved in DMSO)

Lysis buffer

Broad-spectrum kinase probe with a biotin tag

Streptavidin-agarose beads
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e Trypsin

e LC-MS/MS instrumentation and software

Procedure:

Culture H1-HelLa cells to the desired confluency.

o Treat the cells with Pip5K1C-IN-2 at the desired concentration (e.g., 1 uM) or DMSO for a
specified time.[5]

e Lyse the cells to obtain a protein lysate.

o Treat the lysate with a biotinylated acyl-phosphate probe that irreversibly labels the ATP-
binding site of kinases. The binding of Pip5K1C-IN-2 will protect the active site of PIP5K1C
from being labeled by the probe.

e Enrich the labeled proteins using streptavidin-agarose beads.
» Digest the enriched proteins with trypsin.

e Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were
labeled by the probe.

e Areduction in the signal for PIP5K1C in the inhibitor-treated sample compared to the control
indicates target engagement. The percentage of inhibition can be calculated from the relative
signal intensities.[5]

Visualizations

The following diagrams illustrate key concepts related to the study of Pip5K1C and the
application of Pip5K1C-IN-2.
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Caption: The inhibitory action of Pip5K1C-IN-2 on the PIP5K1C signaling pathway.
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Caption: A generalized experimental workflow for characterizing Pip5K1C-IN-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15138266?utm_src=pdf-body-img
https://www.benchchem.com/product/b15138266?utm_src=pdf-body
https://www.benchchem.com/product/b15138266?utm_src=pdf-custom-synthesis
https://www.uniprot.org/uniprotkb/O60331/entry
https://pubmed.ncbi.nlm.nih.gov/38746884/
https://pubmed.ncbi.nlm.nih.gov/38746884/
https://pubmed.ncbi.nlm.nih.gov/24853942/
https://pubmed.ncbi.nlm.nih.gov/24853942/
https://www.medchemexpress.com/pip5k1c-in-2.html
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00090
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4610143/
https://www.benchchem.com/product/b15138266#pip5k1c-in-2-for-studying-lipid-kinase-biology
https://www.benchchem.com/product/b15138266#pip5k1c-in-2-for-studying-lipid-kinase-biology
https://www.benchchem.com/product/b15138266#pip5k1c-in-2-for-studying-lipid-kinase-biology
https://www.benchchem.com/product/b15138266#pip5k1c-in-2-for-studying-lipid-kinase-biology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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